Tiagabine 4-methylthiophene isomer
Description
Tiagabine 4-methylthiophene isomer is a chemical compound that is structurally related to tiagabine, an antiepileptic drug. Tiagabine is known for its ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.
Properties
CAS No. |
109857-65-0 |
|---|---|
Molecular Formula |
C20H25NO2S2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(3R)-1-[4,4-bis(4-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO2S2/c1-14-9-18(24-12-14)17(19-10-15(2)13-25-19)6-4-8-21-7-3-5-16(11-21)20(22)23/h6,9-10,12-13,16H,3-5,7-8,11H2,1-2H3,(H,22,23)/t16-/m1/s1 |
InChI Key |
OXZOKITXBCIECG-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CSC(=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=CC(=CS3)C |
Canonical SMILES |
CC1=CSC(=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC(=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine 4-methylthiophene isomer involves several key steps. One common method includes the use of asymmetric hydrogen atom transfer protocols to construct the essential chiral tertiary carbon center. This process involves the use of titanium catalysis and readily modifiable starting materials . Another method involves the use of commercially available nicotinate as the starting material, which ensures a short synthetic route .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that are amenable to large-scale production. These methods often include the use of efficient syntheses of regioisomers of tiagabine, which have been developed to provide high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tiagabine 4-methylthiophene isomer undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors, titanium catalysts, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives and analogues of tiagabine, which are of interest for further biological research and potential therapeutic applications .
Scientific Research Applications
Tiagabine 4-methylthiophene isomer has several scientific research applications, including:
Chemistry: It is used in the synthesis of analogues and derivatives for studying structure-activity relationships.
Biology: It is used to investigate the mechanisms of GABA reuptake inhibition and its effects on neuronal activity.
Medicine: It is explored for its potential use as an antiepileptic drug and for the treatment of other neurological disorders.
Mechanism of Action
The mechanism of action of tiagabine 4-methylthiophene isomer involves its ability to inhibit the reuptake of GABA into presynaptic neurons. By blocking GABA uptake, more GABA is available for receptor binding on the surfaces of post-synaptic cells, enhancing the inhibitory effects of GABA in the central nervous system . This action is mediated through binding to recognition sites associated with the GABA uptake carrier .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tiagabine 4-methylthiophene isomer include:
Tiagabine: The parent compound, known for its antiepileptic properties.
Desmethyltiagabine: A derivative with similar GABA reuptake inhibition properties.
Other GABA uptake inhibitors: Compounds that share the mechanism of inhibiting GABA reuptake, such as nipecotic acid derivatives.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can potentially lead to improved efficacy and reduced side effects in therapeutic applications .
Biological Activity
Tiagabine, a derivative of nipecotic acid, is primarily recognized for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, making it a significant compound in the treatment of epilepsy and other central nervous system (CNS) disorders. The 4-methylthiophene isomer of tiagabine presents unique biological activities that merit detailed exploration.
Tiagabine functions by inhibiting the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft. This inhibition leads to increased extracellular GABA levels, enhancing inhibitory neurotransmission and reducing neuronal excitability. The binding affinity of tiagabine for GAT1 has been shown to differ between its stereoisomers, with the R-isomer exhibiting significantly higher affinity than the S-isomer .
Key Findings:
- Bioavailability : Tiagabine has good oral bioavailability, reaching maximum serum concentrations within two hours post-administration .
- Linear Pharmacokinetics : The pharmacokinetic profile of tiagabine is linear, with no significant differences in plasma concentrations between the R- and S-isomers .
- Protein Binding : The free fraction of tiagabine in plasma shows stereoselectivity, with R-tiagabine having a lower free fraction compared to S-tiagabine .
Table 1: Pharmacokinetic Parameters of Tiagabine Isomers
| Parameter | R-Tiagabine | S-Tiagabine |
|---|---|---|
| Clearance (ml/min/kg) | 103 ± 10 | 90 ± 6 |
| Volume of Distribution (l/kg) | 1.8 ± 0.2 | 1.6 ± 0.2 |
| Free Fraction (%) | 5.7 ± 0.5 | 11.4 ± 0.6 |
Clinical Efficacy
Tiagabine has been evaluated in various clinical trials, particularly for drug-resistant focal epilepsy. A systematic review encompassing six trials with a total of 948 participants demonstrated that tiagabine significantly reduces seizure frequency compared to placebo, with a risk ratio (RR) of 3.16 for achieving a ≥50% reduction in seizures .
Adverse Effects
While effective, tiagabine is associated with several adverse effects, including dizziness, tremors, and somnolence. The incidence rates for these effects were notably higher in patients receiving tiagabine compared to those on placebo .
Case Studies
- Case Study on Efficacy : In a clinical trial involving adolescents and adults aged 12 to 77 years, participants receiving tiagabine showed a marked improvement in seizure control over a treatment period ranging from 12 to 22 weeks .
- Stereoselectivity Impact : A study highlighted the differences in pharmacodynamics between R- and S-tiagabine isomers, indicating that R-tiagabine's superior affinity for GAT1 correlates with its increased efficacy in reducing seizure frequency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
